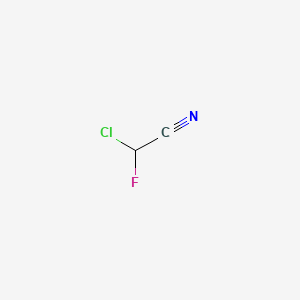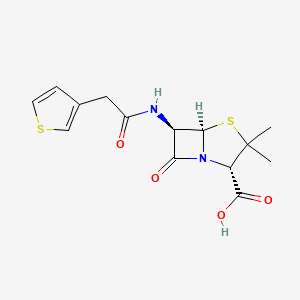
trans-Perfluorobicyclo(4,3.0)nonano
Descripción general
Descripción
Perfluoroperhydroindane is a fluorinated hydrocarbon compound with the molecular formula C9F16 and a molar mass of 412.07 g/mol. It is a colorless liquid with a boiling point of 117.8°C and a melting point of -4°C. This compound is known for its high density (1.884 g/ml) and low vapor pressure (2.4 kPa).
Aplicaciones Científicas De Investigación
Perfluoroperhydroindane has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: The compound is utilized in the study of lipid membranes and as a contrast agent in imaging techniques.
Medicine: Perfluoroperhydroindane is explored for its potential use in medical imaging and drug delivery systems.
Industry: It is employed in the production of specialty lubricants and as a component in fire-resistant materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perfluoroperhydroindane can be synthesized through the fluorination of indane using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or silver(I) fluoride (AgF). The reaction typically involves high temperatures and controlled conditions to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of perfluoroperhydroindane involves large-scale fluorination reactors where indane is continuously fed with fluorinating agents under high pressure and temperature. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Perfluoroperhydroindane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Perfluoroperhydroindane can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is perfluoropropionic acid.
Reduction: The reduction of perfluoroperhydroindane can yield perfluorocyclopropane derivatives.
Substitution: Substitution reactions can produce various perfluoroalkylated compounds depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which perfluoroperhydroindane exerts its effects involves its interaction with molecular targets and pathways. In medical imaging, it acts as a contrast agent by enhancing the contrast of specific tissues or organs. The compound's fluorinated structure allows it to interact with biological molecules, providing detailed images.
Comparación Con Compuestos Similares
Perfluorodecalin
Perfluoromethylcyclohexane
Perfluorotetrahydrofuran
Propiedades
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-hexadecafluoroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F16/c10-1-2(11,4(14,15)7(20,21)3(1,12)13)6(18,19)9(24,25)8(22,23)5(1,16)17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOEOVORMKOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871466 | |
| Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-80-1, 75240-06-1, 75262-87-2 | |
| Record name | Perfluorooctahydroindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Perfluorobicyclo(4,3.0)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075240061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Perfluorobicyclo(4.3.0)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075262872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)
![5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B1655425.png)
![3,5-Diiodo-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1655426.png)



![2-Spiro[3.3]heptan-2-ylethanol](/img/structure/B1655430.png)
